(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
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Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing a Schiff base, which are related to the chemical structure . These compounds displayed high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy for cancer treatment due to their fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative, namely the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, which was investigated as a corrosion inhibitor for mild steel in acidic environments. The compound showed a high degree of protection and was found to act as a mixed-kind inhibitor, with its adsorption fitting the Langmuir isotherm model (Attou et al., 2020).
Antimicrobial and Antifungal Properties
Ameen and Qasir (2017) focused on the synthesis of derivatives of 1,3,4-thiadiazole, examining their biological activities. These derivatives, including compounds similar to the query chemical, exhibited antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017).
Anticancer Properties
Gür et al. (2020) synthesized a series of Schiff bases derived from 1,3,4-thiadiazole-2-amine, which demonstrated notable biological activities. Specifically, some compounds showed high DNA protective ability against oxidative stress and exhibited cytotoxicity against cancer cell lines, highlighting their potential in cancer treatment (Gür et al., 2020).
Anti-Depressant Activity
Yusuf, Khan, and Ahmed (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which showed significant anti-depressant activity, comparable to the standard drug imipramine. This study highlights the potential use of such derivatives in the treatment of depression (Yusuf, Khan, & Ahmed, 2008).
Properties
IUPAC Name |
(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-10-4-2-8(3-5-10)6-9(7-13)11-15-16-12(14)18-11/h2-6H,1H3,(H2,14,16)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIVCJTVIHWAU-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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